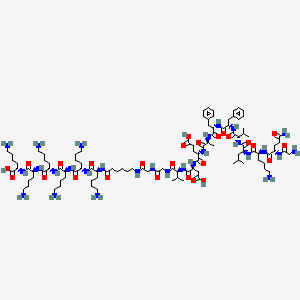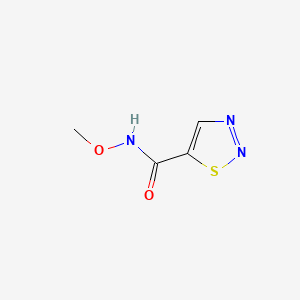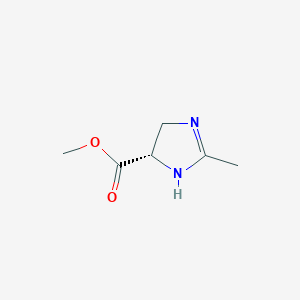
Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6: is a synthetic peptide derivative of the amyloid beta-protein, specifically spanning residues 15 to 25. This compound is modified with glycine and epsilon-aminocaproyl groups, and includes six lysine residues. Amyloid beta-proteins are significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to their role in the formation of amyloid plaques in the brain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Resin Loading: The initial amino acid is attached to a resin.
Coupling: Subsequent amino acids are added using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: Temporary protecting groups on the amino acids are removed, typically using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified, often by HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of such peptides may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. Additionally, large-scale purification techniques like preparative HPLC are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This peptide can undergo oxidation, particularly at methionine residues if present, forming sulfoxides or sulfones.
Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid side chains can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiols.
Substitution: Alkylated or acylated peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this peptide is used to study the properties and reactivity of amyloid beta-proteins. It serves as a model compound for understanding peptide synthesis and modification techniques.
Biology
Biologically, it is crucial for investigating the aggregation behavior of amyloid beta-proteins, which is central to understanding the pathogenesis of Alzheimer’s disease. It helps in studying the interactions between amyloid beta-proteins and other biomolecules.
Medicine
In medicine, this compound is used in the development of diagnostic tools and therapeutic agents for Alzheimer’s disease. It aids in the screening of potential drugs that can inhibit amyloid plaque formation.
Industry
Industrially, it is used in the production of research reagents and kits for studying neurodegenerative diseases. It also finds applications in the development of biosensors for detecting amyloid beta-proteins.
Wirkmechanismus
The mechanism of action of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 involves its ability to aggregate and form fibrils, similar to natural amyloid beta-proteins. These fibrils interact with neuronal cells, leading to cellular toxicity and neurodegeneration. The molecular targets include cell membrane receptors and intracellular signaling pathways that mediate cell death and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amyloid beta-protein (1-42): A longer peptide that forms the core of amyloid plaques.
Amyloid beta-protein (25-35): A shorter fragment known for its high aggregation propensity.
Amyloid beta-protein (1-40): Another common variant involved in plaque formation.
Uniqueness
Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 is unique due to its specific modifications, which enhance its solubility and stability. The addition of glycine and epsilon-aminocaproyl groups, along with multiple lysine residues, distinguishes it from other amyloid beta-protein fragments by providing unique biochemical properties and making it a valuable tool for research.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[6-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]hexanoylamino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H178N28O26/c1-62(2)55-77(128-96(149)73(40-21-28-52-111)126-97(150)74(43-45-81(114)134)120-83(136)59-113)101(154)133-89(64(5)6)104(157)131-79(57-67-33-13-9-14-34-67)100(153)129-78(56-66-31-11-8-12-32-66)99(152)118-65(7)90(143)121-75(44-46-86(139)140)98(151)130-80(58-87(141)142)102(155)132-88(63(3)4)103(156)117-61-85(138)116-60-84(137)115-54-30-10-15-42-82(135)119-68(35-16-23-47-106)91(144)122-69(36-17-24-48-107)92(145)123-70(37-18-25-49-108)93(146)124-71(38-19-26-50-109)94(147)125-72(39-20-27-51-110)95(148)127-76(105(158)159)41-22-29-53-112/h8-9,11-14,31-34,62-65,68-80,88-89H,10,15-30,35-61,106-113H2,1-7H3,(H2,114,134)(H,115,137)(H,116,138)(H,117,156)(H,118,152)(H,119,135)(H,120,136)(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,147)(H,126,150)(H,127,148)(H,128,149)(H,129,153)(H,130,151)(H,131,157)(H,132,155)(H,133,154)(H,139,140)(H,141,142)(H,158,159)/t65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEUIDMLKPOSPR-DLLTXYIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H178N28O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2248.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-[1,3]Thiazolo[3,4-c]pyrimidine](/img/structure/B573515.png)


![1H-Imidazole,4,5-dihydro-2-[(methylthio)methyl]-(9CI)](/img/new.no-structure.jpg)




![6-Benzo[b]furanethanol](/img/structure/B573531.png)
![(R)-1-(4-chlorobenzo[d]thiazol-2-yl)ethanamine](/img/structure/B573533.png)

